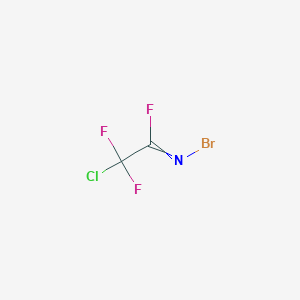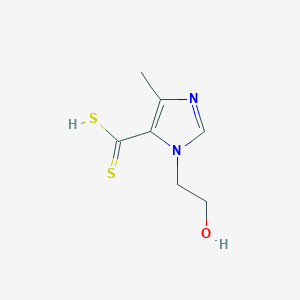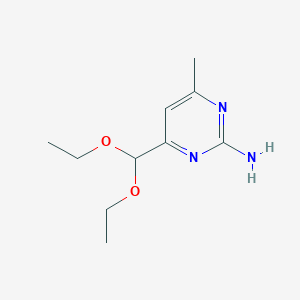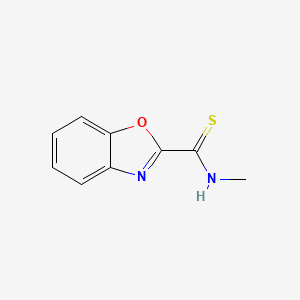
N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride is a chemical compound with the molecular formula C2HBrClF2N. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a halogenated derivative of ethanimidoyl fluoride. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride typically involves the halogenation of ethanimidoyl fluoride derivatives. One common method is the bromination of 2-chloro-2,2-difluoroethanimidoyl fluoride using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.
Reduction Reactions: The compound can be reduced to form lower oxidation state derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are carried out in inert solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution: Products include derivatives where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation: Products include higher oxidation state derivatives such as N-oxide compounds.
Reduction: Products include lower oxidation state derivatives such as amines.
Aplicaciones Científicas De Investigación
N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride involves its interaction with nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of electron-withdrawing halogen atoms, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Comparación Con Compuestos Similares
Similar Compounds
N-Bromo-2-chloro-2,2-difluoroethane: Similar structure but lacks the imidoyl fluoride group.
2-Chloro-2,2-difluoroethanimidoyl fluoride: Similar structure but lacks the bromine atom.
N-Bromo-2,2-difluoroethanimidoyl fluoride: Similar structure but lacks the chlorine atom.
Uniqueness
N-Bromo-2-chloro-2,2-difluoroethanimidoyl fluoride is unique due to the presence of both bromine and chlorine atoms along with the imidoyl fluoride group. This combination imparts distinct reactivity and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89554-93-8 |
|---|---|
Fórmula molecular |
C2BrClF3N |
Peso molecular |
210.38 g/mol |
Nombre IUPAC |
N-bromo-2-chloro-2,2-difluoroethanimidoyl fluoride |
InChI |
InChI=1S/C2BrClF3N/c3-8-1(5)2(4,6)7 |
Clave InChI |
NOHWWHAWDOBFAX-UHFFFAOYSA-N |
SMILES canónico |
C(=NBr)(C(F)(F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Azabicyclo[2.2.2]octan-3-yl)-5-fluoro-2-methoxybenzamide](/img/structure/B14373104.png)
![2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14373113.png)

![Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B14373120.png)

![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)

![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)

![Diethyl {[acetyl(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14373173.png)



silane](/img/structure/B14373206.png)
